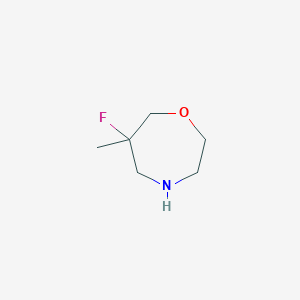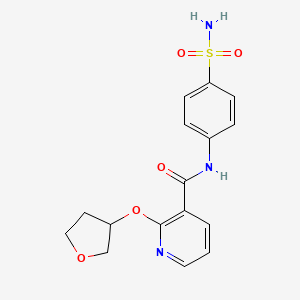
N-(4-sulfamoylphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-sulfamoylphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, commonly known as STF-31, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. STF-31 belongs to the class of sulfonamide compounds and has shown promising results in preclinical studies for the treatment of various diseases, including cancer and diabetes.
Mécanisme D'action
The mechanism of action of STF-31 involves the inhibition of the MYC protein, which is a transcription factor that plays a critical role in cell proliferation and differentiation. MYC is overexpressed in many types of cancer and is associated with poor prognosis. STF-31 selectively inhibits the activity of MYC by binding to a specific site on the protein, which prevents it from binding to DNA and activating target genes.
Biochemical and Physiological Effects:
STF-31 has been shown to have several biochemical and physiological effects, including inhibition of tumor growth, induction of apoptosis, and inhibition of glucose uptake. STF-31 has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
STF-31 has several advantages as a research tool, including its selectivity for MYC and its ability to inhibit MYC activity in vivo. However, STF-31 has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on STF-31, including the development of more potent analogs with improved pharmacokinetic properties. Additionally, further studies are needed to investigate the potential applications of STF-31 in the treatment of autoimmune diseases and neurodegenerative disorders. Finally, the development of new MYC inhibitors may provide a promising avenue for the treatment of cancer.
Méthodes De Synthèse
The synthesis of STF-31 involves a series of chemical reactions, including the reaction of 4-aminobenzenesulfonamide with 2-bromo-3-hydroxypyridine, followed by the reaction of the resulting compound with tetrahydrofuran-3-carboxylic acid. The final product, STF-31, is obtained by the reaction of this intermediate compound with nicotinoyl chloride.
Applications De Recherche Scientifique
STF-31 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, STF-31 has been shown to selectively inhibit the activity of the oncoprotein MYC, which is overexpressed in many types of cancer. STF-31 has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
2-(oxolan-3-yloxy)-N-(4-sulfamoylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c17-25(21,22)13-5-3-11(4-6-13)19-15(20)14-2-1-8-18-16(14)24-12-7-9-23-10-12/h1-6,8,12H,7,9-10H2,(H,19,20)(H2,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHKVWLRSIOAQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-sulfamoylphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

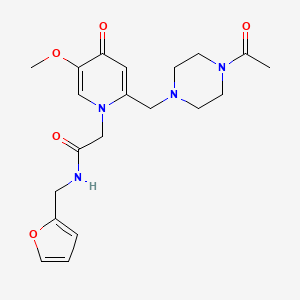
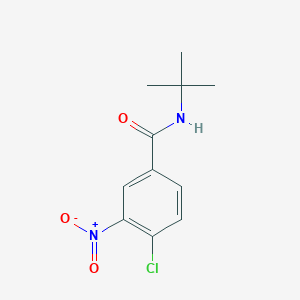


![N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B2825934.png)
![N-(2-chloro-5-fluorophenyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2825935.png)
![5-(1,3,4-Thiadiazol-2-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole](/img/structure/B2825936.png)
![2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2825939.png)
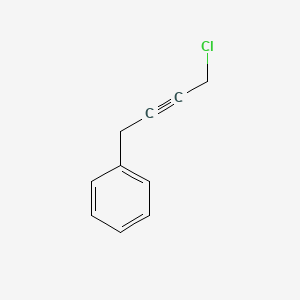
![Methyl 3-[(4-nitrophenyl)sulfonylamino]propanoate](/img/structure/B2825942.png)
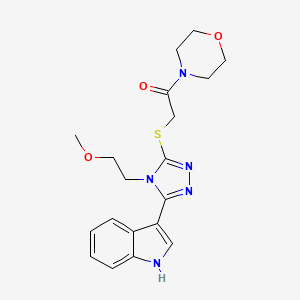
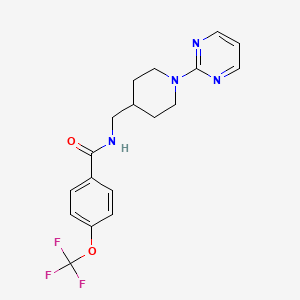
![2-[3-Fluoro-4-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B2825946.png)
